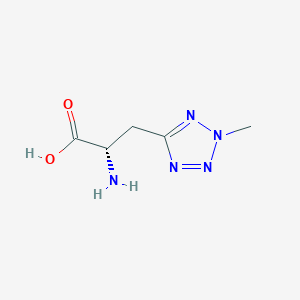
Ethyl 2-amino-4-bromo-3,5-difluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-4-bromo-3,5-difluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group, a bromine atom, and two fluorine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-bromo-3,5-difluorobenzoate typically involves the esterification of 2-amino-4-bromo-3,5-difluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-amino-4-bromo-3,5-difluorobenzoic acid+ethanolacid catalystEthyl 2-amino-4-bromo-3,5-difluorobenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-4-bromo-3,5-difluorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Ester hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with different functional groups replacing the bromine atom.
Reduction: Ethyl 2-amino-3,5-difluorobenzoate.
Ester hydrolysis: 2-amino-4-bromo-3,5-difluorobenzoic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-4-bromo-3,5-difluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of photoactive materials and molecular switches due to its unique electronic properties.
Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-4-bromo-3,5-difluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino, bromine, and fluorine groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-4-bromo-3,5-difluorobenzoate can be compared with other similar compounds such as:
Ethyl 2-amino-4,5-difluorobenzoate: Lacks the bromine atom, which may result in different reactivity and applications.
Ethyl 4-bromo-3,5-difluorobenzoate: Lacks the amino group, affecting its potential use in medicinal chemistry.
Mthis compound: Contains a methyl ester group instead of an ethyl ester, which can influence its physical properties and reactivity.
This compound stands out due to the combination of its functional groups, making it a versatile compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H8BrF2NO2 |
|---|---|
Molekulargewicht |
280.07 g/mol |
IUPAC-Name |
ethyl 2-amino-4-bromo-3,5-difluorobenzoate |
InChI |
InChI=1S/C9H8BrF2NO2/c1-2-15-9(14)4-3-5(11)6(10)7(12)8(4)13/h3H,2,13H2,1H3 |
InChI-Schlüssel |
IZWMBXVQFIBJPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C(=C1N)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{Bicyclo[1.1.1]pentan-1-yl}piperidine](/img/structure/B13517840.png)



![tert-butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate](/img/structure/B13517867.png)

![2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]aceticacid](/img/structure/B13517878.png)





